molecular formula C14H10F2N2 B12864123 4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine

4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12864123
M. Wt: 244.24 g/mol
InChI Key: ADSWEEOYHWDBCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the following chemical formula:

C11H7F2N\text{C}_{11}\text{H}_7\text{F}_2\text{N}C11​H7​F2​N

. It contains a pyrrolo[2,3-b]pyridine core substituted with a difluoromethyl group (CF2H) at the 4-position and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes:: A novel transition metal-free method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones has been reported. This method utilizes readily available ethyl bromodifluoroacetate as a fluorine source. The process involves a two-step sequence: N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation .

Industrial Production Methods:: Specific industrial production methods for this compound are not widely documented. research and development in this area may yield scalable synthetic routes in the future.

Chemical Reactions Analysis

Reactivity:: 4-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions at the 4-position.

    Oxidation and Reduction Reactions: The difluoromethyl group may be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions::

    Nucleophilic Substitution: Alkyl halides, bases (e.g., NaOH, KOH).

    Oxidation: Oxidizing agents (e.g., DMSO, mCPBA).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4).

Major Products:: The major products depend on the specific reaction conditions. For example, nucleophilic substitution could yield N-substituted derivatives, while oxidation or reduction may modify the difluoromethyl group.

Mechanism of Action

The exact mechanism of action remains an active area of research. its lipophilic nature and unique physicochemical properties likely contribute to its effects.

Comparison with Similar Compounds

While direct analogs are scarce, comparing it to other pyridine derivatives (with or without fluorine substitutions) highlights its distinct features.

Properties

Molecular Formula

C14H10F2N2

Molecular Weight

244.24 g/mol

IUPAC Name

4-(difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H10F2N2/c15-13(16)10-6-7-17-14-12(10)11(8-18-14)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)

InChI Key

ADSWEEOYHWDBCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=NC=CC(=C23)C(F)F

Origin of Product

United States

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